![molecular formula C9H12 B12285979 2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
2-Ethynylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylbicyclo[221]heptane is a bicyclic compound with the molecular formula C9H12 It is characterized by a unique structure that includes a bicyclo[221]heptane framework with an ethynyl group attached to one of the bridgehead carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with acetylene derivatives under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an acetylene derivative to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as transition metal complexes are often employed to improve the selectivity and rate of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic framework provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Comparison with Similar Compounds
2-Vinylbicyclo[2.2.1]heptane: Similar structure but with a vinyl group instead of an ethynyl group.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group at the bridgehead carbon.
Bicyclo[2.2.1]heptane: The parent compound without any substituents
Uniqueness: 2-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H12 |
|---|---|
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h1,7-9H,3-6H2 |
InChI Key |
QCTKYLGLQSQNPD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


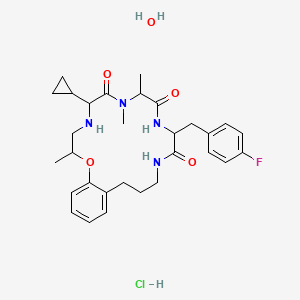


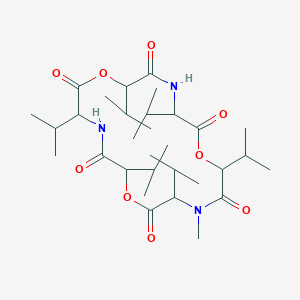



![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
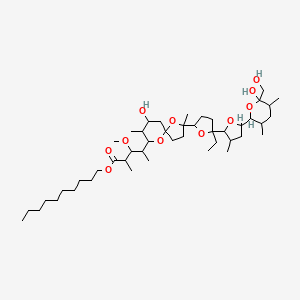
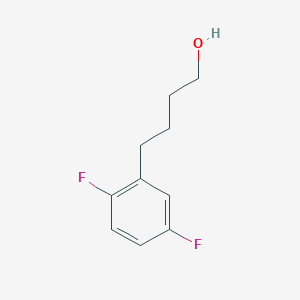
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

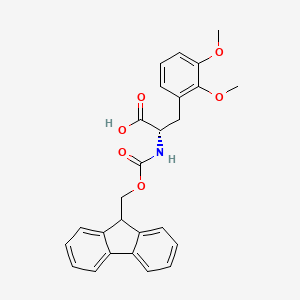
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
